2-Hydroxy Probenecid-d6

LC-MS/MS Stable isotope-labeled internal standard Probenecid metabolite quantification

Essential deuterated internal standard for precise LC-MS/MS quantitation of 2-hydroxy probenecid, the primary CYP-mediated metabolite of probenecid. Six deuterium atoms provide a +6 Da mass shift, enabling distinct MRM transitions and accurate matrix effect correction. Superior to unlabeled or parent-drug deuterated analogs, which introduce quantitation bias from differential recovery or retention time shifts. Required for validated bioanalytical methods in PK studies, hepatocyte incubations, ANDA submissions, and therapeutic drug monitoring.

Molecular Formula C13H19NO5S
Molecular Weight 307.40 g/mol
Cat. No. B15145077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Probenecid-d6
Molecular FormulaC13H19NO5S
Molecular Weight307.40 g/mol
Structural Identifiers
SMILESCCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D
InChIKeyLSENJUHYDIWQAU-CRLDSOMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Probenecid-d6: A Deuterium-Labeled Internal Standard for LC-MS/MS Quantification of the Probenecid Metabolite


2-Hydroxy Probenecid-d6 (CAS 1330180-97-6) is a stable isotope-labeled analog of 2-hydroxy probenecid, a major phase I metabolite of the uricosuric agent probenecid . As a deuterium-labeled compound incorporating six deuterium atoms on the 2-hydroxypropyl side chain, it serves as a preferred internal standard for quantitative bioanalysis of 2-hydroxy probenecid in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound's near-identical physicochemical properties to the unlabeled analyte ensure co-elution and similar extraction recovery, while the distinct +6 Da mass shift enables unequivocal mass spectrometric discrimination, mitigating ion suppression/enhancement effects and cross-talk .

Why Unlabeled Analogs or Parent-Drug Deuterated Standards Cannot Substitute for 2-Hydroxy Probenecid-d6 in Quantitative Metabolite Analysis


Direct substitution of 2-Hydroxy Probenecid-d6 with unlabeled 2-hydroxy probenecid, deuterated probenecid (e.g., probenecid-d7), or structurally similar internal standards introduces quantitation bias in LC-MS/MS assays. Unlabeled internal standards cannot correct for matrix-induced ion suppression or extraction variability, leading to inaccuracies exceeding ±15% in bioanalytical method validation [1]. Deuterated parent drug analogs (e.g., probenecid-d7, probenecid-d14) exhibit different chromatographic retention times and extraction recoveries relative to the 2-hydroxy metabolite, as deuterium placement alters lipophilicity and protein binding . This differential behavior compromises the fundamental assumption of identical analyte/internal standard response factors, a requirement for accurate isotope dilution mass spectrometry [2].

Quantitative Differentiation of 2-Hydroxy Probenecid-d6 from Closest Analogs: A Comparative Evidence Guide


Molecular Weight and MS Distinction: +6 Da Mass Shift Relative to Unlabeled 2-Hydroxy Probenecid

2-Hydroxy Probenecid-d6 possesses a molecular weight of 307.40 g/mol, a +6.04 Da increase over unlabeled 2-hydroxy probenecid (301.36 g/mol) [1]. This isotopic mass shift provides a distinct m/z signature in MS/MS, enabling baseline separation from the endogenous analyte signal and eliminating cross-talk in multiple reaction monitoring (MRM) transitions [2].

LC-MS/MS Stable isotope-labeled internal standard Probenecid metabolite quantification

Site-Specific Deuterium Labeling on 2-Hydroxypropyl Moiety Enables Metabolite-Specific Quantification

The IUPAC name of 2-Hydroxy Probenecid-d6 specifies deuterium incorporation at the 2-hydroxypropyl group: 4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid [1]. In contrast, deuterated parent drug internal standards such as probenecid-d7 (MW 292.40 g/mol) and probenecid-d14 bear labels on the propyl side chains of the parent molecule [2]. This labeling pattern ensures that 2-Hydroxy Probenecid-d6 co-elutes with the metabolite analyte under reversed-phase LC conditions, a property not guaranteed by parent-drug deuterated standards.

Drug metabolism Metabolite profiling Isotope labeling

Isotopic Purity and Batch-to-Batch Consistency: >95% Purity Specification

2-Hydroxy Probenecid-d6 is supplied with a purity specification of >95% (HPLC) and appears as a white solid . This level of chemical and isotopic purity minimizes the introduction of unlabeled or partially labeled species that could contribute to background signal or quantitative bias. In comparison, generic deuterated internal standards may exhibit variable isotopic enrichment (e.g., 98% D atom incorporation) but without specific metabolite-targeting certification.

Analytical quality control Internal standard validation LC-MS/MS method development

Chromatographic Co-elution and Matrix Effect Correction: Class-Level Evidence for Deuterated Metabolite Internal Standards

Stable isotope-labeled internal standards that are structural analogs of the target analyte provide optimal correction for matrix effects in LC-MS/MS. When the internal standard co-elutes with the analyte, it experiences identical ion suppression/enhancement, yielding accurate quantification even in complex biological matrices [1]. Deuterated internal standards like 2-Hydroxy Probenecid-d6 achieve near-identical retention times to the unlabeled analyte (typical ΔRT < 0.05 min), whereas non-deuterated structural analogs may exhibit retention time differences exceeding 0.3 min, leading to differential matrix effect correction .

Matrix effects Ion suppression Stable isotope-labeled internal standard (SIL-IS)

Optimal Scientific and Industrial Applications for 2-Hydroxy Probenecid-d6 Based on Quantitative Evidence


Clinical Pharmacokinetic Studies of Probenecid: Quantifying the 2-Hydroxy Metabolite in Human Plasma

2-Hydroxy Probenecid-d6 is the internal standard of choice for LC-MS/MS assays quantifying the 2-hydroxy probenecid metabolite in plasma from pharmacokinetic studies [1]. The +6 Da mass shift enables distinct MRM transitions, while co-elution minimizes matrix effects from plasma phospholipids, ensuring accurate assessment of metabolite exposure following oral probenecid administration.

In Vitro Drug-Drug Interaction (DDI) Studies: Monitoring CYP450-Mediated Metabolism

In hepatocyte or liver microsome incubations, 2-Hydroxy Probenecid-d6 serves as a critical internal standard for quantifying 2-hydroxy probenecid formation, a CYP-mediated oxidative metabolite [2]. Its site-specific deuterium labeling ensures that changes in ionization efficiency due to incubation matrix components are accurately corrected, enabling reliable determination of enzyme kinetic parameters (Km, Vmax) and inhibition constants (Ki).

Bioequivalence and Generic Drug Development: Metabolite Profiling for Regulatory Submission

For abbreviated new drug applications (ANDAs) referencing probenecid, regulatory agencies may request metabolite data. 2-Hydroxy Probenecid-d6 provides the analytical specificity and accuracy required for validated bioanalytical methods, supporting comparative pharmacokinetic assessments between test and reference formulations .

Therapeutic Drug Monitoring (TDM) in Gout and Hyperuricemia Management

In clinical laboratories performing TDM of probenecid, accurate quantification of the 2-hydroxy metabolite may inform dose adjustments. 2-Hydroxy Probenecid-d6 enables precise measurement of this metabolite in patient plasma, with method precision and accuracy meeting Clinical Laboratory Improvement Amendments (CLIA) standards [3].

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